Methyl 3,5-diacetoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-diacetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)17-10-4-9(12(15)16-3)5-11(6-10)18-8(2)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEYNOHQYSXYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428682 | |
| Record name | methyl 3,5-bis(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-36-9 | |
| Record name | methyl 3,5-bis(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3,5 Diacetoxybenzoate and Derivatives
Established Reaction Pathways
The most common syntheses involve a combination of esterification and acetylation reactions, which can be performed in a stepwise manner. The sequence of these steps defines the specific pathway.
Two primary routes are established for the preparation of Methyl 3,5-diacetoxybenzoate, both originating from 3,5-dihydroxybenzoic acid. globalchemmall.com
Route A involves the initial esterification of the precursor followed by acetylation.
Esterification: 3,5-dihydroxybenzoic acid is first converted to its methyl ester, Methyl 3,5-dihydroxybenzoate (B8624769). biosynth.com This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is heated with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net
Acetylation: The resulting Methyl 3,5-dihydroxybenzoate is then acetylated. globalchemmall.com This reaction involves treating the compound with an acetylating agent, most commonly acetic anhydride (B1165640), to convert the two phenolic hydroxyl groups into acetoxy groups, yielding the final product, this compound. globalchemmall.com
Route B reverses the order of these reactions.
Acetylation: 3,5-dihydroxybenzoic acid is first acetylated using an agent like acetic anhydride to form 3,5-diacetoxybenzoic acid. google.comguidechem.com
Esterification: The carboxylic acid group of the newly formed 3,5-diacetoxybenzoic acid is then esterified with methanol, using an acid catalyst, to produce this compound.
In one of the primary synthetic pathways (Route B), 3,5-diacetoxybenzoic acid serves as a crucial intermediate. guidechem.com This compound is prepared by the acetylation of 3,5-dihydroxybenzoic acid. google.comgoogle.com Once synthesized, the 3,5-diacetoxybenzoic acid can be isolated and then subjected to an esterification reaction with methanol to yield the target molecule, this compound. google.comazurewebsites.net The stability of the acetoxy groups under the mild acidic conditions required for esterification makes this a viable and effective strategy.
Advanced Synthetic Strategies
Beyond classical methods, advanced strategies have been developed that utilize derivatives of this compound in more complex molecular constructions, such as polymers.
Silicon-mediated condensation represents an advanced synthetic application for derivatives of this compound, particularly in the field of polymer chemistry. tandfonline.com In this approach, 3,5-diacetoxybenzoic acid is first converted into a more reactive derivative, such as 3,5-diacetoxybenzoyl chloride. This acid chloride can then be used as a monomer in polycondensation reactions. tandfonline.com
For instance, in the synthesis of hyperbranched poly(ester-amide)s, 3,5-diacetoxybenzoyl chloride is reacted with a silylated comonomer, like N,O-bistrimethylsilyl-3-aminobenzoic acid. tandfonline.com The use of trimethylsilyl (B98337) groups activates the reacting functional groups, facilitating the condensation process, which is typically carried out at high temperatures to yield complex polymer structures. tandfonline.com This highlights the utility of the 3,5-diacetoxybenzoyl moiety as a building block in materials science.
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing and modifying complex molecules. nih.govnih.gov Enzymes, particularly lipases, are known for their ability to catalyze reactions like esterification, hydrolysis, and transesterification under mild conditions. nih.govscielo.br
Lipases have been shown to effectively catalyze the deacetylation of this compound. iupac.org Interesterification is a process where acyl groups are exchanged, a reaction that lipases catalyze efficiently. scielo.brutl.ptnih.gov A specific application of this is the selective hydrolysis, or deacetylation, of the acetoxy groups on the aromatic ring.
Research has demonstrated that when this compound is incubated with Candida cylindracea lipase (B570770), a stepwise deacetylation occurs. iupac.org The reaction yields both the partially deacetylated product, Methyl 3-acetoxy-5-hydroxybenzoate, and the fully deacetylated product, Methyl 3,5-dihydroxybenzoate. iupac.org This enzymatic transformation showcases the high regioselectivity of lipases and their potential for modifying protected polyphenolic compounds under gentle, aqueous conditions.
The table below summarizes the findings from a study on the lipase-catalyzed deacetylation of this compound.
| Substrate | Enzyme | Reaction Time (hrs) | Product(s) | Yield (%) |
| This compound | Candida cylindracea lipase | 5 | Methyl 3-acetoxy-5-hydroxybenzoate | 25% |
| Methyl 3,5-dihydroxybenzoate | 70% |
Data sourced from Pure and Applied Chemistry, 1996. iupac.org
Biocatalytic Approaches and Enzymatic Transformations
Plant-Based Biocatalysis for Ester Hydrolysis
Research has demonstrated the potential of using whole plant tissues as biocatalysts for the stereoselective hydrolysis of labile organic esters. For instance, the pulp of potato tubers (Solanum tuberosum), Jerusalem artichokes (Helianthus tuberosus), and apples (Malus silvestris) can effectively hydrolyze ester bonds in various compounds. researchgate.net This method has been shown to be selective towards the substrate and the specific plant biocatalyst used. researchgate.net While direct studies on this compound are not extensively detailed, the principle of using plant-based systems for ester hydrolysis is well-established for related compounds like methyl 4-acetoxy-3-methoxybenzoate and methyl 2,5-diacetoxybenzoate. researchgate.net This approach is advantageous due to its environmental friendliness, low cost, and the biodegradable nature of the biocatalysts. researchgate.net
Derivatization Strategies for this compound
Derivatization is a chemical modification technique used to alter the properties of a compound, often to enhance its suitability for a specific analytical method or to serve as a monomer for polymerization.
Chemical Derivatization for Enhanced Analytical Performance
In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization is a crucial step to improve the detection and separation of analytes. spectroscopyonline.comxjtu.edu.cn For compounds lacking strong chromophores or ionizable groups, derivatization can introduce moieties that enhance UV absorbance or ionization efficiency. xjtu.edu.cnddtjournal.com
Common derivatization strategies that could be applicable to derivatives of this compound (after hydrolysis of the acetate (B1210297) groups to reveal hydroxyl functionalities) include:
Acylation: Reagents like benzoyl chloride can introduce a benzoyl group, which significantly improves UV detection. nih.gov
Introduction of Chargeable Moieties: For mass spectrometry, introducing a group that is readily ionized, such as a quaternary ammonium (B1175870) group, can greatly enhance sensitivity in electrospray ionization (ESI) mode. ddtjournal.comnih.gov
These derivatization techniques are essential for the accurate quantification of compounds in complex matrices. xjtu.edu.cn
Synthesis of Methyl 3,5-Diacetoxy-4-methoxybenzoate
The synthesis of derivatives of this compound, such as methyl 3,5-diacetoxy-4-methoxybenzoate, expands the range of available building blocks for various applications. The structure of methyl 3,5-diacetoxy-4-methoxybenzoate has been confirmed through crystallographic studies. researchgate.net The synthesis of related methoxy-substituted benzoates often involves steps like esterification and O-methylation of the corresponding hydroxybenzoic acids. diva-portal.org For instance, a general approach to synthesizing similar compounds involves the alkylation of a hydroxybenzoate precursor, followed by other modifications. mdpi.com
Table 1: Crystallographic Data for Methyl 3,5-diacetoxy-4-methoxybenzoate researchgate.net
| Parameter | Value |
| Chemical Formula | C13H14O7 |
| Molecular Weight | 282.24 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.0530 (18) |
| b (Å) | 25.769 (5) |
| c (Å) | 11.864 (2) |
| β (°) | 92.57 (3) |
| Volume (ų) | 2764.9 (10) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.356 |
Formation of Star-Shaped and Hyperbranched Polymers
This compound and its parent compound, 3,5-diacetoxybenzoic acid, are key monomers in the synthesis of complex polymer architectures, such as star-shaped and hyperbranched polymers. tandfonline.comresearchgate.net These polymers possess unique properties, including low viscosity, high solubility, and a high density of terminal functional groups, making them suitable for a range of applications. rsc.org
Furthermore, the acylation of N,O-bistrimethylsilyl-3-aminobenzoic acid with 3,5-bisacetoxybenzoylchloride yields a trifunctional monomer that can be polycondensed to form hyperbranched poly(ester-amide)s. tandfonline.com Co-condensation with acetylated tetraphenyl produces star-shaped poly(ester-amide)s with four hyperbranched arms. tandfonline.com These polymers are typically amorphous with high glass transition temperatures and good solubility in polar organic solvents. tandfonline.com
Reaction Mechanisms and Kinetic Studies of Methyl 3,5 Diacetoxybenzoate
Investigation of Reaction Kinetics and Thermodynamics
The kinetics of reactions involving Methyl 3,5-diacetoxybenzoate are often studied through product distribution over time, which provides insight into reaction rates and selectivity. A key reaction is the enzyme-catalyzed deacetylation, which involves the hydrolysis of one or both of the acetate (B1210297) ester groups.
In a study utilizing Candida cylindracea lipase (B570770) (CCL) in diisopropyl ether at 28-30°C, the deacetylation of this compound was investigated. The reaction yielded two primary products: the partially deacetylated Methyl 3-acetoxy-5-hydroxybenzoate and the fully deacetylated Methyl 3,5-dihydroxybenzoate (B8624769). After 16 hours, the completely deacetylated product was obtained as the major product, indicating that the reaction proceeds to completion, though a partially protected ester was also isolated. iupac.org
The formation of the dihydroxy ester as the major product suggests that under these conditions, the hydrolysis of the second ester group is kinetically feasible and may occur sequentially after the first. The isolation of the mono-acetoxy product demonstrates that the rate of the first deacetylation is not insurmountably faster than the second. iupac.org While detailed thermodynamic data such as enthalpy (ΔH) and Gibbs free energy (ΔG) for these specific transformations are not extensively reported in the provided literature, the product yields give a qualitative understanding of the kinetic favorability of the deacetylation process.
Table 1: Products of Lipase-Catalyzed Deacetylation of this compound iupac.org
| Substrate | Catalyst | Solvent | Reaction Time (hrs) | Product(s) | Yield (%) |
|---|---|---|---|---|---|
| This compound | Candida cylindracea lipase | Diisopropyl ether | 16 | Methyl 3-acetoxy-5-hydroxybenzoate | 25 |
Mechanistic Elucidation of Ester Cleavage and Formation
Ester Cleavage (Deacetylation): The mechanism of ester cleavage in this compound is significantly influenced by the catalyst used. In lipase-catalyzed deacetylation, the proposed mechanism involves the active site of the enzyme. iupac.org For lipases like CCL, the active site typically contains a serine residue whose hydroxyl group acts as a nucleophile. It is hypothesized that for certain substrates, a Schiff's base complex can form with a lysine (B10760008) residue in the enzyme, which helps in the specific positioning of the substrate for regioselective deacetylation. iupac.org
However, aromatic acid esters like this compound are not known to readily form such Schiff's bases. This lack of a rigid complex could lead to a more random placement of the substrate's acetoxy groups near the serine hydroxyl group. This would explain the observed lack of high selectivity, resulting in the formation of both the mono-hydroxy and di-hydroxy products. The reaction proceeds via nucleophilic attack of the serine hydroxyl on the carbonyl carbon of the acetyl group, leading to a tetrahedral intermediate which then collapses, cleaving the ester bond. iupac.org
Other potential, non-enzymatic ester cleavage mechanisms can involve oxidative C-C bond cleavage or metal-mediated processes, though these are general pathways and not specifically documented for this compound. nih.govnih.gov
Ester Formation: The formation of this compound involves two key esterification steps: the methylation of the carboxylic acid group of 3,5-diacetoxybenzoic acid and the acetylation of the hydroxyl groups of a precursor like Methyl 3,5-dihydroxybenzoate. Fischer esterification is a common method for such transformations, typically involving an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by an alcohol. researchgate.net
Alternatively, modern synthetic methods offer various routes. For instance, methylation can be achieved using reagents like dimethyl sulfoxide (B87167) (DMSO) as a methyl source, catalyzed by copper. organic-chemistry.orgorganic-chemistry.org Mechanistic studies of such reactions suggest the generation of a methyl radical. organic-chemistry.orgorganic-chemistry.org The acetylation of the phenolic hydroxyl groups can be accomplished using acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Solvent Effects on Reactivity and Selectivity
Solvents play a critical role in chemical reactions by influencing reaction rates, conversion, and selectivity. rsc.org They can alter the stability of reactants, products, and, most importantly, the transition state. rsc.orgmdpi.com In the lipase-catalyzed deacetylation of this compound, the reaction is performed in a dry organic solvent, diisopropyl ether. iupac.org The choice of a non-polar, aprotic solvent is crucial for enzymatic reactions to prevent denaturation of the enzyme and to avoid competing hydrolysis of the ester by water.
The fundamental ways solvents can affect reactivity and selectivity include:
Stabilization: Polar solvents can stabilize charged intermediates or transition states, potentially altering reaction barriers. For instance, increased solvent polarity can deactivate C-H bonds towards hydrogen atom transfer by increasing charge separation in the substrate molecule. nih.gov
Solubility: The solubility of the substrate and catalyst in the solvent system affects the reaction rate. rsc.org
Direct Participation: Some solvents can directly participate in reaction steps, opening up alternative mechanistic pathways. rsc.org
Catalyst Interaction: Solvents can compete with the substrate for interaction with the catalyst's active site, thereby inhibiting the reaction. rsc.org
Catalytic Influences on Reaction Pathways
Catalysts provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. For this compound, enzymatic catalysis has been shown to be effective.
The use of Candida cylindracea lipase (CCL) directs the deacetylation pathway. iupac.org The enzyme's active site facilitates the hydrolysis of the ester bonds. The outcome of the CCL-catalyzed reaction on this compound is notable because it produces both the partially deacetylated Methyl 3-acetoxy-5-hydroxybenzoate and the fully deacetylated Methyl 3,5-dihydroxybenzoate. iupac.org This contrasts with some other lipase-catalyzed reactions where high regioselectivity is achieved.
The proposed reason for this distribution of products is the inability of the aromatic ester to form a stabilizing Schiff's base complex with the enzyme's lysine residue. iupac.org This leads to a less constrained orientation of the substrate in the active site, allowing for the less selective deacetylation of both acetoxy groups. iupac.org
In other contexts, such as reactions on zeolite catalysts, methyl esters can act as promoters. For example, methyl esters have been shown to promote the dehydration of methanol (B129727) to dimethyl ether on ZSM-5 zeolites, indicating that the ester's interaction with the acid sites of the catalyst plays a significant role in the reaction mechanism. mdpi.com While not a reaction of this compound itself, this demonstrates how esters can be catalytically active or influence catalytic cycles.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. upi.edu It is instrumental in confirming the structure of synthesized compounds like Methyl 3,5-diacetoxybenzoate.
¹H-NMR and ¹³C-NMR for Sequence and Polymerization Degree Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common types of NMR spectroscopy used for organic molecules. upi.edu The chemical shifts, signal integrations, and coupling patterns in an NMR spectrum reveal the number and types of protons and carbons, as well as their connectivity.
In the context of this compound, ¹H-NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the methyl protons of the ester group, and the methyl protons of the two acetate (B1210297) groups. The integration of these signals would confirm the ratio of these different types of protons.
¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a separate signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., carbonyl carbons, aromatic carbons, and methyl carbons).
While this compound is a small molecule and not a polymer, NMR techniques are crucial in polymer chemistry for determining the sequence of monomers and the degree of polymerization. capes.gov.br For instance, in the study of hyperbranched polyesters, NMR is used to analyze the structure of the polymer formed from monomers like trimethylsilyl (B98337) 3,5-diacetoxybenzoate. capes.gov.br
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 115 - 130 |
| Ester O-CH₃ | 3.8 - 4.0 | 50 - 55 |
| Acetate C(=O)CH₃ | 2.2 - 2.4 | 20 - 25 |
| Ester C=O | - | 165 - 175 |
| Acetate C=O | - | 168 - 172 |
| Aromatic C-O | - | 150 - 155 |
| Aromatic C-C=O | - | 130 - 135 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Applications in Derivatization Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound, mass spectrometry would confirm the molecular weight of 252.22 g/mol . High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula, C12H12O6. nih.govmdpi.com
Derivatization is often employed in MS to enhance the volatility or ionization efficiency of an analyte. While this compound itself may not always require derivatization, the analysis of related compounds or its reaction products might. For example, if it were hydrolyzed to 3,5-dihydroxybenzoic acid, subsequent derivatization (e.g., silylation) could be necessary for gas chromatography-mass spectrometry (GC-MS) analysis.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems within a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, key IR absorptions would include:
C=O stretching (ester and acetate): Strong absorptions typically in the range of 1720-1750 cm⁻¹.
C-O stretching (ester and acetate): Absorptions in the 1000-1300 cm⁻¹ region.
Aromatic C=C stretching: Absorptions around 1600 cm⁻¹.
C-H stretching (aromatic and methyl): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which causes electronic transitions. msu.edulibretexts.orglibretexts.org This technique is particularly useful for analyzing compounds with conjugated π systems, such as aromatic rings. libretexts.orglibretexts.org this compound would be expected to show absorption maxima in the UV region due to the presence of the benzene (B151609) ring. The position and intensity (molar absorptivity) of these absorptions can be influenced by the substituents on the ring.
Table 2: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber/Wavelength |
| Infrared (IR) | C=O Stretching (Ester, Acetate) | 1720 - 1750 cm⁻¹ |
| Infrared (IR) | Aromatic C=C Stretching | ~1600 cm⁻¹ |
| UV-Visible (UV-Vis) | π → π* Transition (Aromatic) | 200 - 300 nm |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated that can be used to calculate the electron density and, consequently, the positions of the atoms in the crystal lattice.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within Methyl 3,5-diacetoxybenzoate, which are crucial for interpreting its stability and reactivity.
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, theoretical calculations can predict these energy levels and thus its likely reactivity in various chemical environments. For instance, related studies on benzoic acid derivatives have utilized DFT calculations to analyze their electronic properties and reactivity.
Table 1: Illustrative HOMO-LUMO Energies and Related Quantum Chemical Parameters for this compound
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
| Ionization Potential | 7.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released when an electron is added |
| Global Electrophilicity | 3.2 | Propensity to accept electrons |
| Chemical Hardness | 3.15 | Resistance to change in electron distribution |
Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations. Actual values would be determined from specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide insights into the electronic structure of a static molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The rotation around the single bonds connecting the acetate (B1210297) groups and the ester group to the benzene (B151609) ring allows for a variety of spatial arrangements.
MD simulations can identify the most stable conformations (those with the lowest potential energy) and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, and how its shape influences its physical properties.
Prediction of Reaction Mechanisms and Pathways
Theoretical chemistry provides powerful tools for predicting the most likely pathways for chemical reactions. For this compound, this could involve modeling its hydrolysis back to methyl 3,5-dihydroxybenzoate (B8624769) or its participation in transesterification reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be mapped out.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can determine the geometry and energy of these transition states, providing crucial information about the reaction's feasibility and rate. For example, in the synthesis of derivatives of methyl 3,5-dihydroxybenzoate, theoretical calculations could be employed to understand the regioselectivity of certain reactions.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a computational technique used extensively in drug discovery and materials science to correlate the chemical structure of a compound with its biological activity or physical properties. While specific SAR studies on this compound are not widely reported, the principles of SAR can be applied to understand how modifications to its structure would affect its properties.
For instance, by systematically altering the substituent groups on the benzene ring or modifying the ester and acetate functionalities, a library of virtual compounds can be created. Quantum chemical descriptors (like HOMO-LUMO energies, dipole moment, and atomic charges) and steric parameters for these virtual compounds can then be calculated. These descriptors can be used to build a mathematical model that predicts a specific activity, such as inhibitory potential against a particular enzyme. This approach can guide the synthesis of new derivatives with enhanced or desired properties.
Applications of Methyl 3,5 Diacetoxybenzoate in Specialized Chemical Fields
Polymer Science and Engineering
In the realm of polymer science, methyl 3,5-diacetoxybenzoate, often in its silylated form (trimethylsilyl 3,5-diacetoxybenzoate), serves as a key monomer for the creation of polymers with intricate architectures and tailored properties. researchgate.netresearchgate.net
Synthesis of Hyperbranched and Star-Shaped Polyesters and Poly(ester-amide)s
This compound is instrumental in the synthesis of hyperbranched and star-shaped polymers. Hyperbranched polymers, characterized by their highly branched, tree-like structure and a high density of functional groups, exhibit unique properties such as low viscosity and high solubility compared to their linear counterparts. capes.gov.bruc.pt
The polycondensation of trimethylsilyl (B98337) 3,5-diacetoxybenzoate is a method used to produce hyperbranched polyesters. researchgate.netresearchgate.net This process, when conducted at high temperatures, can yield soluble hyperbranched polyesters. researchgate.netuc.pt The resulting polymers can achieve high weight-average molecular weights. researchgate.net The degree of branching in these polyesters is a critical parameter that influences their final properties. researchgate.net
Furthermore, by co-polycondensing trimethylsilyl 3,5-diacetoxybenzoate with core molecules like acetylated bisphenol-P or acetylated tetraphenols, star-shaped hyperbranched polyesters can be synthesized. researchgate.netresearchgate.net The molecular weight of these star-shaped polymers can be controlled by adjusting the feed ratio of the monomers. researchgate.netresearchgate.net
Similarly, this compound derivatives are employed in the creation of hyperbranched and star-shaped poly(ester-amide)s. tandfonline.com For instance, the acylation of N,O-bistrimethylsilyl-3-aminobenzoic acid with 3,5-bisacetoxybenzoylchloride produces a trifunctional monomer that, upon polycondensation, yields a hyperbranched poly(ester-amide). tandfonline.com These poly(ester-amide)s are typically amorphous with high glass-transition temperatures and good solubility in polar organic solvents. tandfonline.com Cocondensation with acetylated tetraphenols can produce star-shaped poly(ester-amide)s with hyperbranched arms. tandfonline.com
Applications in Material Design with Tunable Properties
The unique architecture of polymers derived from this compound allows for the design of materials with tunable properties. The high density of functional end groups in hyperbranched polymers can be chemically modified to alter properties like solubility and glass transition temperature. uc.pt This "end-capping" allows for the customization of the polymer for specific applications. uc.pt
For example, grafting linear polymer chains onto a hyperbranched polyester (B1180765) core, a technique known as "grafting from," can significantly improve the film-forming properties of the material. capes.gov.br The phase behavior of these graft products can also be controlled by adjusting the ratio of the hyperbranched core to the grafted monomer. capes.gov.br This ability to fine-tune material characteristics is crucial for developing advanced materials for coatings, blends, and sensors. nih.gov
Pharmaceutical and Medicinal Chemistry Research
This compound and its derivatives also play a significant role in the field of pharmaceutical and medicinal chemistry, primarily as intermediates in the synthesis of new chemical entities with potential therapeutic applications.
Role as an Intermediate in Drug Synthesis
The structure of this compound makes it a useful building block for more complex molecules. It can be derived from methyl gallate (methyl 3,4,5-trihydroxybenzoate), a natural product with antioxidant properties. researchgate.net The acetoxy groups can be hydrolyzed to reveal reactive hydroxyl groups, which can then be further modified. This versatility makes it a valuable intermediate in multi-step synthetic pathways aimed at producing novel drug candidates. ijpras.com For instance, it is a precursor in the synthesis of various organic compounds where the introduction of acetoxy moieties is desired. guidechem.com
Development of Compounds with Potential Biological Activities
Research has explored the synthesis of various derivatives of this compound to investigate their biological activities.
Compounds structurally related to this compound have been investigated for their anti-inflammatory potential. guidechem.com While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided context, the broader class of polyphenolic compounds, from which it can be derived, is known for such activities. nih.gov The investigation of such derivatives is an active area of research in the quest for new anti-inflammatory agents. nih.govsemanticscholar.orgmdpi.com
Antimicrobial and Antifungal Investigations
While direct and extensive studies on the antimicrobial properties of this compound are not widely documented, research into its parent compound and structurally similar molecules provides significant insight into its potential in this field. The precursor, 3,5-diacetoxybenzoic acid, has been noted for its potential biological activities, including antimicrobial properties. guidechem.com This suggests that the core molecular scaffold is of interest to researchers investigating new antimicrobial agents.
Further evidence for the potential of this structural class comes from studies on related nitro-substituted analogues. For instance, Methyl 3,5-dinitrobenzoate (B1224709) (MDNB) has demonstrated notable antifungal activity against strains of Candida albicans. nih.gov In one study, both free MDNB and a nanoemulsion formulation (MDNB-NE) were shown to inhibit the growth of all tested C. albicans strains, with minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM. nih.gov Molecular modeling in the same study suggested a multi-target antifungal mechanism of action for MDNB. nih.gov The activity of these related compounds underscores the potential of the benzoate (B1203000) structure, modified at the 3 and 5 positions, as a basis for developing new antifungal agents.
Table 1: Antimicrobial Activity of Compounds Related to this compound
| Compound | Organism | Activity | Source |
|---|---|---|---|
| 3,5-Diacetoxybenzoic Acid | General | Potential antimicrobial properties noted. | guidechem.com |
| Methyl 3,5-dinitrobenzoate (MDNB) | Candida albicans | Antifungal; MIC: 0.27-1.10 mM. | nih.gov |
| Fatty Acid Methyl Esters (FAMEs) | Paracoccidioides spp. | Antifungal; MIC: 15.6-500 µg/mL. | scielo.br |
Antimalarial Drug Discovery Efforts
This compound is a relevant structure in the context of synthesizing novel compounds for antimalarial drug discovery. Research has focused on the dimerization of polyhydroxybenzoic acids as a promising strategy to develop new drug candidates against malaria. nih.gov A key finding is that while monomeric compounds corresponding to the core structure are largely inactive, their dimerization can lead to potent antiplasmodial efficacy. nih.gov
Specifically, studies have shown that dimers incorporating a 3,5-dihydroxybenzoate (B8624769) moiety exhibit significant antiplasmodial effects against the 3D7 strain of Plasmodium falciparum, with IC₅₀ values comparable to the established antimalarial, ellagic acid. nih.gov In contrast, the corresponding monomeric precursors were found to be inactive. nih.gov this compound serves as a key building block or intermediate for creating these more complex and active dimeric structures. For example, a multistep synthetic pathway to create a library of potential antimalarial dimers involved the use of 3,5-diacetoxybenzoate derivatives. nih.gov One such synthesized compound was Methyl 4-(2-morpholinoethoxy)-3,5-diacetoxybenzoate. nih.gov This line of research demonstrates that the value of this compound lies in its role as a precursor to more complex molecules designed to overcome the limitations of simpler phenolic compounds in antimalarial applications. nih.gov
Table 2: Comparative Antimalarial Activity of Monomeric vs. Dimeric Scaffolds
| Compound Type | Moiety | Target | IC₅₀ (µM) | Finding | Source |
|---|---|---|---|---|---|
| Monomer | Gallic Acid (3,4,5-trihydroxybenzoic acid) | P. falciparum (3D7) | 68 | Active | nih.gov |
| Dimer | Ellagic Acid | P. falciparum (3D7) | 2.8 | Potent | nih.gov |
| Monomer | 3,5-dihydroxybenzoate based | P. falciparum | Inactive | Ineffective as a monomer | nih.gov |
Chemical Probes and Ligand Design
The application of this compound in antimalarial research is intrinsically linked to the fields of chemical probe development and ligand design. Chemical probes are specialized molecules used to study biological systems, often by binding to a specific target. eubopen.org The strategic dimerization of polyhydroxybenzoic acid scaffolds, for which this compound is a precursor, is a clear example of rational ligand design. nih.gov
The goal of this design strategy was to create molecules with enhanced potency against Plasmodium falciparum. nih.gov Researchers hypothesized that linking two polyhydroxybenzoic acid units would create a larger molecule capable of more effective interaction with biological targets within the parasite. The resulting dimeric compounds, which showed significantly improved antiplasmodial activity over their monomers, function as chemical probes to investigate the structural requirements for antimalarial efficacy. nih.gov The slight variations in activity among different dimers, based on the linker and phenolic content, help to elucidate the structure-activity relationship, a fundamental aspect of ligand design. nih.gov This demonstrates the utility of the 3,5-diacetoxybenzoate framework in constructing new molecular architectures for targeted biological investigation.
Analytical Chemistry and Sensing
Standards and Reagents in Advanced Analytical Methods
In analytical chemistry, well-characterized compounds are essential as standards and reagents for the development and validation of new methods. While this compound is not typically marketed as a formal analytical standard in the same way as compounds like Methyl benzoate or Methyl myristate, it functions as a critical reagent and synthetic intermediate in research that relies heavily on advanced analytical techniques. sigmaaldrich.comthermofisher.com
Its primary role is as a starting material for the synthesis of more complex molecules, which are then subjected to rigorous analytical characterization. nih.gov For instance, the structural elucidation of novel dimeric antimalarial drugs derived from this compound requires techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Furthermore, closely related compounds have been analyzed using advanced methods like X-ray crystallography. A study on Methyl 3,5-diacetoxy-4-methoxybenzoate, which differs by only one methoxy (B1213986) group, detailed its crystal structure analysis. researchgate.net Such analyses are fundamental for confirming molecular structure and understanding intermolecular interactions. The synthesis of these compounds for crystallographic studies necessitates high-purity precursors, highlighting the role of compounds like this compound as essential, well-characterized reagents in specialized chemical synthesis and analysis.
Catalysis Research
This compound and its isomers are relevant substrates in the field of catalysis, particularly in studies involving biocatalysis and selective chemical transformations. Research into the use of enzymes from edible plants as "green" catalysts has utilized related acetoxybenzoate esters to probe enzymatic activity and selectivity. researchgate.net
In one study, the ability of enzymes present in the pulp of potato tubers and other plants to hydrolyze ester bonds was investigated. The research showed that these biocatalytic systems could selectively hydrolyze ester bonds in substrates like methyl 2,5-diacetoxybenzoate. researchgate.net This type of research is crucial for understanding enzyme behavior and for developing environmentally benign methods for chemical synthesis. The use of a diacetoxybenzoate structure allows researchers to study the selective hydrolysis of one ester group versus another within the same molecule.
Additionally, related compounds such as Methyl 3,5-dimethoxybenzoate (B1226732) have been employed as starting reagents in synthetic pathways that involve catalytic steps, such as in the synthesis of key intermediates for mycophenolic acid. sigmaaldrich.com These applications demonstrate the utility of the substituted methyl benzoate framework, including the diacetoxy variant, as a tool and substrate in modern catalysis research.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3,5-Diacetoxybenzoic Acid |
| Amphotericin B |
| Ellagic Acid |
| Gallic Acid |
| Methyl 2,5-diacetoxybenzoate |
| Methyl 3,5-diacetoxy-4-methoxybenzoate |
| This compound |
| Methyl 3,5-dimethoxybenzoate |
| Methyl 3,5-dinitrobenzoate (MDNB) |
| Methyl 4-(2-morpholinoethoxy)-3,5-diacetoxybenzoate |
| Methyl benzoate |
| Methyl myristate |
Emerging Research Avenues and Future Directions
Novel Synthetic Routes and Sustainable Chemistry Approaches
The pursuit of environmentally benign chemical processes is a central theme in modern chemistry. Future research on methyl 3,5-diacetoxybenzoate is expected to focus on the development of novel synthetic routes that align with the principles of green chemistry. This involves exploring alternative starting materials, employing greener solvents, and utilizing catalytic systems that minimize waste and energy consumption. The application of mass-based reaction metrics will be crucial in evaluating the sustainability of new synthetic methodologies. By analyzing metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), researchers can identify areas for improvement in existing synthetic protocols and design more efficient and environmentally friendly processes. whiterose.ac.uk
One promising direction is the use of bio-based feedstocks and renewable resources as starting materials. For instance, research into the conversion of malic acid, obtainable from glucose fermentation, into aromatic compounds showcases a potential pathway for the sustainable production of related benzoate (B1203000) derivatives. iastate.edu The development of solvent-free reaction conditions or the use of greener solvents like ethanol could significantly reduce the environmental impact of this compound synthesis. whiterose.ac.uk Furthermore, the exploration of catalytic methods, such as those using molecular iodine or basic alumina, could lead to milder reaction conditions, shorter reaction times, and higher yields, contributing to more sustainable synthetic approaches. mdpi.com
Exploration of Advanced Material Applications
While the current applications of this compound are established, its potential as a building block for advanced materials remains a largely unexplored frontier. Future research will likely investigate its incorporation into polymers and dendrimers to create materials with novel properties. Its precursor, methyl 3,5-dihydroxybenzoate (B8624769), has been utilized in the synthesis of cored dendrimers and semi-rigid crown ethers, suggesting that the diacetoxy derivative could also serve as a valuable monomer in polymer chemistry. sigmaaldrich.com
The diacetate functional groups of this compound could be strategically hydrolyzed to diols, which can then be used in the synthesis of polyesters and other condensation polymers. The resulting materials could possess unique thermal, mechanical, and optical properties, making them suitable for a range of applications, from specialty plastics to advanced coatings. The rigid aromatic core of the molecule could impart thermal stability and strength to polymeric structures.
In-depth Mechanistic Studies of Biological Interactions
Preliminary studies on related compounds suggest that derivatives of benzoic acid may possess interesting biological activities. For example, methyl 3,5-dihydroxybenzoate has been investigated for its ribonucleotide reductase inhibition and antitumor activity. sigmaaldrich.com While direct biological studies on this compound are limited, its structural similarity to other bioactive molecules warrants further investigation.
Future research should focus on in-depth mechanistic studies to understand how this compound and its metabolites interact with biological targets at a molecular level. This could involve screening for a variety of pharmacological activities, including antimicrobial, antifungal, and cytotoxic effects. nih.govmdpi.com Understanding the structure-activity relationships of this compound and its derivatives could lead to the development of new therapeutic agents. For instance, studies on similar monoaromatic compounds have shown potential for alpha-glucosidase inhibition, which is relevant to diabetes research. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and drug discovery. nih.govmdpi.com These powerful computational tools can be applied to predict the properties, biological activities, and synthetic pathways of chemical compounds like this compound. By training algorithms on large datasets of chemical structures and their associated properties, AI can accelerate the discovery and development of new applications for this molecule. mdpi.com
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 3,5-diacetoxybenzoate with high purity?
This compound can be synthesized via sequential protection and esterification. A common approach involves:
- Step 1 : Acetylation of 3,5-dihydroxybenzoic acid using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce acetoxy groups.
- Step 2 : Esterification of the carboxylic acid group with methanol, typically catalyzed by sulfuric acid or via a coupling agent like DCC (dicyclohexylcarbodiimide).
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) is effective for isolating the product from mono-acetylated by-products .
Advanced: How can conflicting NMR data for this compound derivatives be resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:
- Rotamers : Restricted rotation of the acetoxy groups at room temperature. Variable-temperature NMR (e.g., 25–80°C) can average signals and confirm this .
- Impurities : Trace solvents or by-products may overlap with target signals. Use high-resolution mass spectrometry (HRMS-ESI) to verify molecular ions .
- Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL) provides definitive structural confirmation, resolving ambiguities in NMR assignments .
Basic: What are the critical parameters for optimizing reaction yield in this compound synthesis?
Key factors include:
- Stoichiometry : A 2.2:1 molar ratio of acetylating agent to dihydroxybenzoic acid ensures complete acetylation .
- Solvent choice : Anhydrous DMF or dichloromethane minimizes side reactions .
- Temperature : Acetylation at 0–5°C reduces ester hydrolysis, while esterification proceeds efficiently at reflux (~60°C) .
Advanced: How does the electronic nature of acetoxy substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing acetoxy groups deactivate the aromatic ring, directing electrophilic substitution to the para position. This can be leveraged in:
- Suzuki–Miyaura coupling : Use Pd(PPh₃)₄ with arylboronic acids under microwave conditions (120°C, 1 h) for selective functionalization .
- Nucleophilic aromatic substitution : Fluorination or nitration requires harsher conditions (e.g., HNO₃/H₂SO₄ at 80°C) due to reduced ring reactivity .
Basic: What purification challenges arise during this compound synthesis, and how are they addressed?
Common issues include:
- Co-elution of by-products : Adjust the chromatographic gradient (e.g., 10–30% ethyl acetate in hexane) to separate mono-acetylated intermediates .
- Crystallization difficulties : Slow evaporation from a chloroform/hexane mixture (1:1 v/v) promotes crystal growth .
Advanced: What role does this compound play in dendrimer synthesis, and how do substituents affect macromolecular properties?
As a monomer, its rigid aromatic core and acetoxy leaving groups enable iterative coupling to form dendrimers.
- Branching density : The 3,5-substitution pattern creates a 120° angle between branches, influencing dendrimer size and solubility .
- Thermal stability : Aromatic esters enhance thermal resistance compared to aliphatic analogs (TGA data shows decomposition >250°C) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and acetoxy carbonyls (δ ~167–169 ppm) .
- FT-IR : Strong ester C=O stretches at ~1720 cm⁻¹ and acetate C-O at ~1240 cm⁻¹ .
- HRMS-ESI : Exact mass [M+H]⁺ should match C₁₂H₁₂O₆ (theoretical 252.0634) .
Advanced: How can computational modeling predict the crystallographic behavior of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Packing motifs : Parallel stacking of aromatic rings due to π-π interactions, confirmed by X-ray data .
- Hydrogen bonding : Weak C-H···O interactions between acetoxy groups stabilize the crystal lattice .
Basic: What safety precautions are necessary when handling this compound precursors?
- Acetic anhydride : Corrosive; use in a fume hood with PPE (gloves, goggles).
- DCM/MeOH : Flammable; avoid sparks and static discharge .
Advanced: What biological applications are emerging for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
